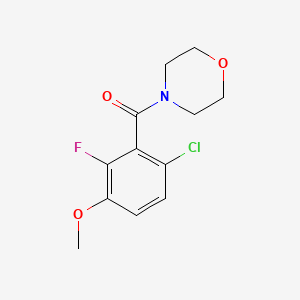
(6-Chloro-2-fluoro-3-methoxyphenyl)(morpholino)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6-Chloro-2-fluoro-3-methoxyphenyl)(morpholino)methanone is a chemical compound with the molecular formula C12H13ClFNO3. It is characterized by the presence of a chloro, fluoro, and methoxy group on a phenyl ring, along with a morpholino group attached to a methanone moiety.
Métodos De Preparación
The synthesis of (6-Chloro-2-fluoro-3-methoxyphenyl)(morpholino)methanone typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 6-chloro-2-fluoro-3-methoxybenzaldehyde and morpholine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Procedure: The 6-chloro-2-fluoro-3-methoxybenzaldehyde is reacted with morpholine in the presence of a base to form the desired product. The reaction mixture is typically heated to reflux for several hours to ensure complete conversion.
Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain the pure compound.
Análisis De Reacciones Químicas
(6-Chloro-2-fluoro-3-methoxyphenyl)(morpholino)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: The chloro and fluoro groups on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.
Hydrolysis: The methanone moiety can be hydrolyzed under acidic or basic conditions to form corresponding carboxylic acids.
Aplicaciones Científicas De Investigación
(6-Chloro-2-fluoro-3-methoxyphenyl)(morpholino)methanone has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Biological Studies: The compound is employed in biological assays to study its effects on various cellular processes and pathways.
Materials Science: It is utilized in the development of novel materials with specific properties, such as polymers or coatings.
Chemical Research: The compound serves as a model substrate in various chemical reactions to study reaction mechanisms and kinetics.
Mecanismo De Acción
The mechanism of action of (6-Chloro-2-fluoro-3-methoxyphenyl)(morpholino)methanone involves its interaction with specific molecular targets. The compound is known to inhibit the activity of certain enzymes, such as METTL3 (N6-adenosine-methyltransferase 70 kDa subunit), by binding to their active sites. This inhibition leads to the modulation of various cellular processes, including RNA methylation and gene expression .
Comparación Con Compuestos Similares
(6-Chloro-2-fluoro-3-methoxyphenyl)(morpholino)methanone can be compared with other similar compounds, such as:
(6-Chloro-2-fluoro-3-methoxyphenyl)(piperidino)methanone: This compound has a piperidine ring instead of a morpholine ring, which may result in different biological activities and properties.
(6-Chloro-2-fluoro-3-methoxyphenyl)(pyrrolidino)methanone: The presence of a pyrrolidine ring in place of the morpholine ring can lead to variations in reactivity and pharmacological effects.
(6-Chloro-2-fluoro-3-methoxyphenyl)(azetidino)methanone: The azetidine ring in this compound may impart unique chemical and biological properties compared to the morpholine-containing compound.
Propiedades
Fórmula molecular |
C12H13ClFNO3 |
|---|---|
Peso molecular |
273.69 g/mol |
Nombre IUPAC |
(6-chloro-2-fluoro-3-methoxyphenyl)-morpholin-4-ylmethanone |
InChI |
InChI=1S/C12H13ClFNO3/c1-17-9-3-2-8(13)10(11(9)14)12(16)15-4-6-18-7-5-15/h2-3H,4-7H2,1H3 |
Clave InChI |
XOKBZVZXEMHISG-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C(=C(C=C1)Cl)C(=O)N2CCOCC2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















